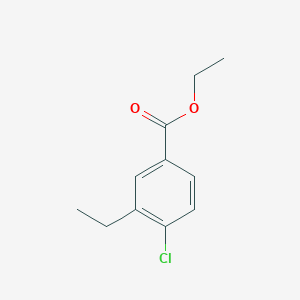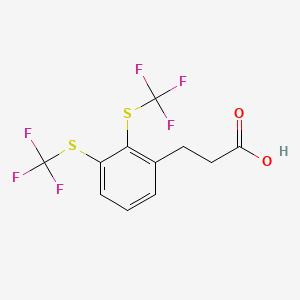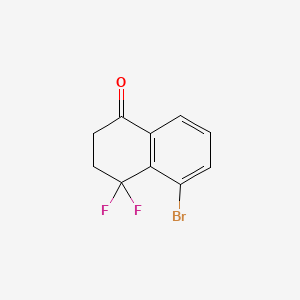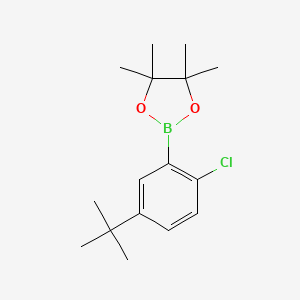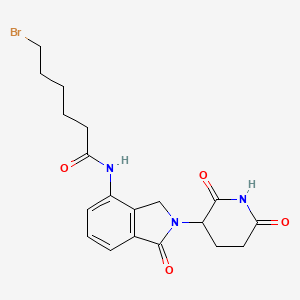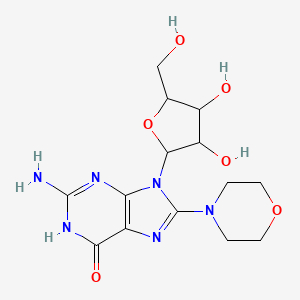
2-amino-8-(morpholin-4-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a morpholine ring and a tetrahydrofuran sugar moiety. Its intricate structure allows it to participate in a variety of chemical reactions and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, formation of the purine ring, and subsequent attachment of the morpholine and tetrahydrofuran moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for efficient production while maintaining the quality and consistency of the compound. Optimization of reaction parameters and purification processes is crucial to meet industrial standards .
化学反応の分析
Types of Reactions
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups .
科学的研究の応用
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as antiviral and anticancer properties.
作用機序
The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other purine derivatives and nucleoside analogs, such as:
- 2-Amino-9-(β-D-arabinofuranosyl)purine
- 2-Amino-9-(β-D-ribofuranosyl)purine
- 2-Amino-9-(β-D-deoxyribofuranosyl)purine
Uniqueness
What sets 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one apart is its unique combination of a purine base, a morpholine ring, and a tetrahydrofuran sugar moiety. This unique structure allows it to participate in a wider range of chemical reactions and biological interactions compared to other similar compounds .
特性
分子式 |
C14H20N6O6 |
|---|---|
分子量 |
368.35 g/mol |
IUPAC名 |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-morpholin-4-yl-1H-purin-6-one |
InChI |
InChI=1S/C14H20N6O6/c15-13-17-10-7(11(24)18-13)16-14(19-1-3-25-4-2-19)20(10)12-9(23)8(22)6(5-21)26-12/h6,8-9,12,21-23H,1-5H2,(H3,15,17,18,24) |
InChIキー |
BNDIZWMKIIMLTJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


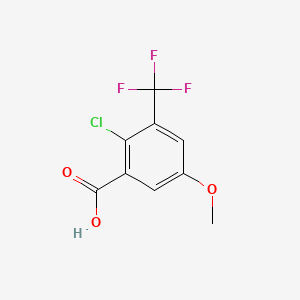
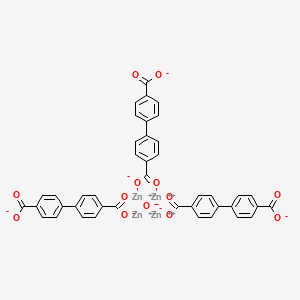
![(S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-propionic acid methyl ester](/img/structure/B14774976.png)
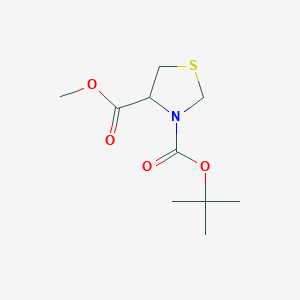
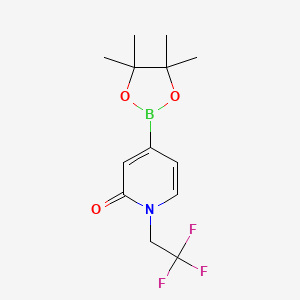
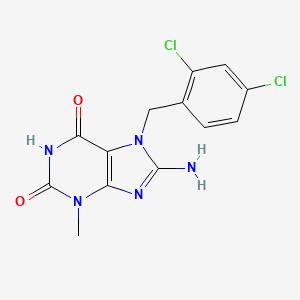
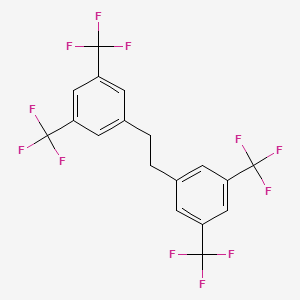
![4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14775015.png)
![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)
